2-(6-bromopyridin-2-yl)propanoic acid
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Overview
Description
2-(6-bromopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is a derivative of pyridine, featuring a bromine atom at the 6-position and a propanoic acid group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-pyridylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-(6-bromopyridin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetic acid or dichloromethane; room temperature to mild heating.
Reduction: LAH, NaBH4; solvents like ether or THF; room temperature to reflux.
Major Products Formed
Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
2-(6-bromopyridin-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-bromopyridin-2-yl)propanoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloropyridin-2-yl)propanoic acid
- 2-(6-fluoropyridin-2-yl)propanoic acid
- 2-(6-iodopyridin-2-yl)propanoic acid
Uniqueness
2-(6-bromopyridin-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
CAS No. |
1539424-29-7 |
---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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